Cas no 221670-72-0 ((S)-4-(1-Aminoethyl)Phenol)

(S)-4-(1-アミノエチル)フェノールは、キラルな芳香族アミン化合物であり、光学活性を有する重要な中間体です。分子式C8H11NOで表され、(S)-配置のアミノエチル基がフェノール環のパラ位に位置しています。高い光学純度(通常99%以上)を特徴とし、医薬品合成や不斉触媒の配位子としての応用が可能です。特にβアドレナリン受容体作動薬などの光学活性医薬品の製造において、立体選択的反応を制御する上で優れた性能を発揮します。安定性に優れ、有機溶媒への溶解性が良好であるため、多様な反応条件下での使用が可能です。

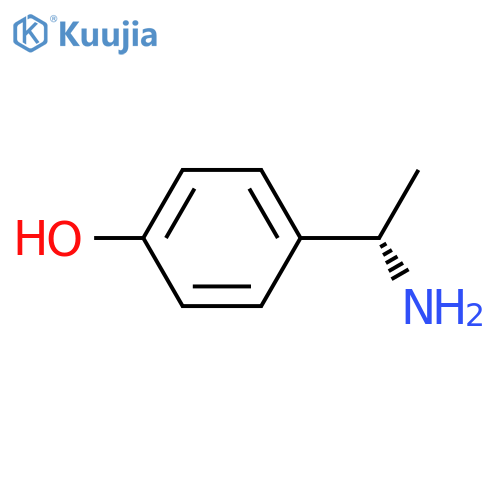

(S)-4-(1-Aminoethyl)Phenol structure

商品名:(S)-4-(1-Aminoethyl)Phenol

(S)-4-(1-Aminoethyl)Phenol 化学的及び物理的性質

名前と識別子

-

- (R)-4-(1-AMINOETHYL)PHENOL

- 4-[(1S)-1-Aminoethyl]phenol

- Phenol, 4-[(1S)-1-aminoethyl]-

- (S)-4-(1-Amino-aethyl)-phenol

- (S)-4-(1-aminoethyl)-phenol

- (S)-4-(1-amino-ethyl)-phenol

- Phenol, 4-[(1S)-1-aminoethyl]- (9CI)

- (s)-4-hydroxy-alpha-methylbenzylamine

- 221670-72-0

- N12656

- CDQPLIAKRDYOCB-LURJTMIESA-N

- (S)-4-(1-AMINOETHYL)PHENOL

- MFCD03844646

- C8H11NO

- SCHEMBL2032476

- AKOS017359956

- AS-77439

- A1-52909

- 134855-89-3

- (R)-4-(1-Aminoethyl)phenol(S)-hydroxybutanedioate salt

- EN300-1231317

- CS-B0177

- Phenol,4-[(1S)-1-aminoethyl]-

- (S)-4-(1-Aminoethyl)Phenol

-

- MDL: MFCD03844646

- インチ: 1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1

- InChIKey: CDQPLIAKRDYOCB-LURJTMIESA-N

- ほほえんだ: OC1C=CC(=CC=1)[C@H](C)N

計算された属性

- せいみつぶんしりょう: 137.08413

- どういたいしつりょう: 137.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 97.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 46.25

(S)-4-(1-Aminoethyl)Phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63269-5g |

(S)-4-(1-Aminoethyl)phenol, 97% |

221670-72-0 | 97% | 5g |

¥19200.00 | 2022-12-26 | |

| TRC | S292920-100mg |

(S)-4-(1-Aminoethyl)Phenol |

221670-72-0 | 100mg |

$ 310.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D963828-250mg |

Phenol, 4-[(1S)-1-aminoethyl]- |

221670-72-0 | 97% | 250mg |

$395 | 2023-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63269-250mg |

(S)-4-(1-Aminoethyl)phenol, 97% |

221670-72-0 | 97% | 250mg |

¥1414.00 | 2022-12-26 | |

| Enamine | EN300-1231317-2500mg |

4-[(1S)-1-aminoethyl]phenol |

221670-72-0 | 2500mg |

$312.0 | 2023-10-02 | ||

| A2B Chem LLC | AF30278-250mg |

(R)-4-(1-Aminoethyl)phenol |

221670-72-0 | 98% | 250mg |

$228.00 | 2024-04-20 | |

| abcr | AB547309-1g |

(S)-4-(1-Aminoethyl)phenol, 97%; . |

221670-72-0 | 97% | 1g |

€223.00 | 2025-02-17 | |

| A2B Chem LLC | AF30278-1g |

(R)-4-(1-Aminoethyl)phenol |

221670-72-0 | 98% | 1g |

$554.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D963828-1g |

Phenol, 4-[(1S)-1-aminoethyl]- |

221670-72-0 | 97% | 1g |

$540 | 2025-02-25 | |

| ChemScence | CS-B0177-250mg |

(S)-4-(1-Aminoethyl)phenol |

221670-72-0 | 250mg |

$123.0 | 2022-04-27 |

(S)-4-(1-Aminoethyl)Phenol 関連文献

-

Qi Jin,Jingqi Zhang,Shuangping Huang,Lili Gao,Honghong Chang,Jiandong Zhang Green Chem. 2023 25 4840

221670-72-0 ((S)-4-(1-Aminoethyl)Phenol) 関連製品

- 134855-87-1(4-(1-Aminoethyl)phenol)

- 63720-38-7(3-(1-Aminoethyl)phenol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221670-72-0)(S)-4-(1-Aminoethyl)Phenol

清らかである:99%

はかる:5g

価格 ($):513.0